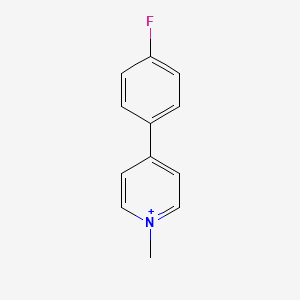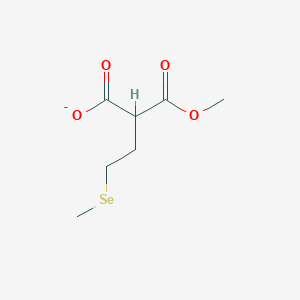
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate is an organic compound that features a methoxycarbonyl group and a methylselanyl group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-4-(methylselanyl)butanoate can be achieved through several routes. One common method involves the esterification of 4-(methylselanyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Grignard reagent. In this method, 4-(methylselanyl)butanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol in the presence of a base such as pyridine to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form a selenoxide or further to a selenone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: 2-(Hydroxymethyl)-4-(methylselanyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a selenium-containing compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl)-4-(methylselanyl)butanoate involves its interaction with biological molecules through its selenium moiety. Selenium is known to participate in redox reactions, and the compound may exert its effects by modulating oxidative stress and influencing redox-sensitive pathways. The methoxycarbonyl group may also play a role in the compound’s bioavailability and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxycarbonyl)-4-(methylthio)butanoate: Similar structure but with a sulfur atom instead of selenium.
2-(Methoxycarbonyl)-4-(methylselanyl)pentanoate: Similar structure but with an additional carbon in the backbone.
2-(Methoxycarbonyl)-4-(methylselanyl)propanoate: Similar structure but with one less carbon in the backbone.
Uniqueness
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds are often more reactive and have different redox potentials, making them valuable in specific applications where sulfur compounds may not be suitable.
Propiedades
Número CAS |
113020-22-7 |
|---|---|
Fórmula molecular |
C7H11O4Se- |
Peso molecular |
238.13 g/mol |
Nombre IUPAC |
2-methoxycarbonyl-4-methylselanylbutanoate |
InChI |
InChI=1S/C7H12O4Se/c1-11-7(10)5(6(8)9)3-4-12-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
Clave InChI |
HJRJRGSEDLJOJJ-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C(CC[Se]C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


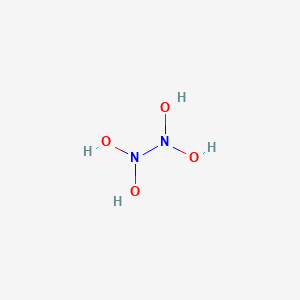
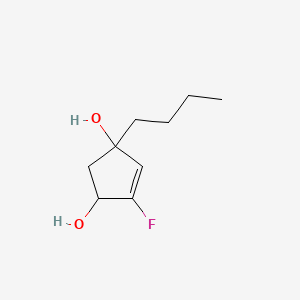
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)
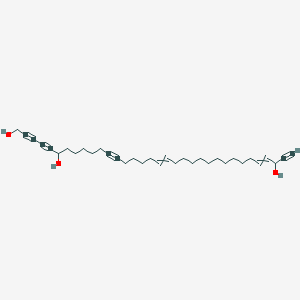

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
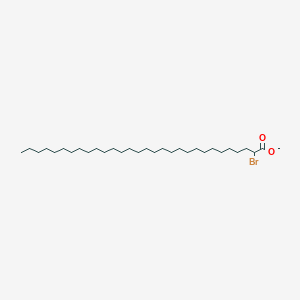
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
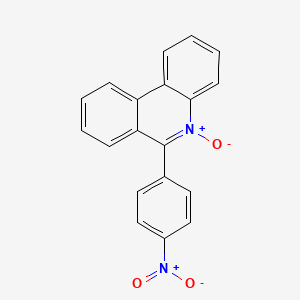
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
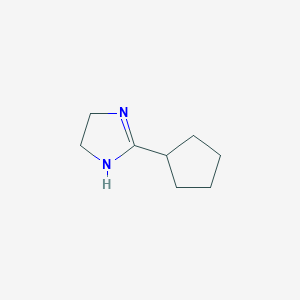
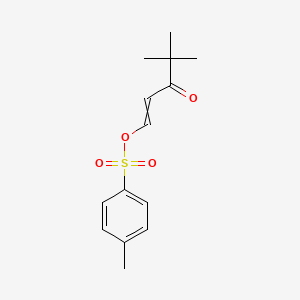
![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
